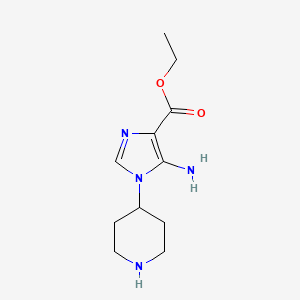

ethyl 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1-piperidin-4-ylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-2-17-11(16)9-10(12)15(7-14-9)8-3-5-13-6-4-8/h7-8,13H,2-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFUXFGEVRMONM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C=N1)C2CCNCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Component Reaction (MCR) Approach Using 2-Aminoimidazoles

A general and efficient synthetic approach to related 5-aminoimidazole derivatives involves a three-component reaction of 1-unsubstituted 2-aminoimidazoles with aldehydes and isocyanides, catalyzed by zirconium(IV) chloride. This method has been optimized to afford regioselective products with moderate to good yields.

- Catalyst and Conditions: Zirconium(IV) chloride (10 mol%) in polyethylene glycol 400 (PEG-400) solvent, heated at 75°C for 4 hours.

- Mechanism: The reaction proceeds through the formation of an imidazo-fused ring system where the regioselectivity is influenced by intermolecular hydrogen bonding on the 2-aminoimidazole substrate.

- Outcome: The method yields 5-aminoimidazo derivatives regioselectively, as confirmed by single-crystal X-ray analysis.

This approach is adaptable for synthesizing a library of 5-aminoimidazole derivatives, including those with piperidinyl substituents, by appropriate choice of aldehydes and isocyanides.

Esterification and Amide Coupling Strategies

The ethyl ester functionality at position 4 of the imidazole ring can be introduced or manipulated through esterification and subsequent amide coupling reactions:

Ester Hydrolysis and Amide Formation:

- The ethyl ester derivative is dissolved in a mixture of tetrahydrofuran (THF) and methanol (MeOH) and treated with lithium hydroxide monohydrate (LiOH·H2O) in aqueous medium.

- After stirring at room temperature for 2 hours, the reaction mixture is acidified and extracted to isolate the carboxylic acid intermediate.

- This acid is then coupled with amines such as 2-(2-bromophenyl)-pyrrolidine using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in DMF solvent at room temperature for 18 hours to afford amide derivatives.

Relevance to Piperidin-4-yl Substitution:

- The piperidin-4-yl moiety can be introduced via amide coupling of the carboxylic acid intermediate with piperidine derivatives.

- Deprotection steps, such as removal of tert-butyl esters with trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2), are employed to liberate free acid groups for further coupling reactions.

Synthesis of Piperidin-4-yl Substituted Intermediates

Preparation of Piperidine-Containing Amines:

- Piperidine derivatives functionalized with amino groups are synthesized via reductive amination of aldehydes (e.g., 4-nitrobenzaldehyde) with ethylamine or other amines using sodium borohydride (NaBH4) as the reducing agent.

- These intermediates are then protected (e.g., tert-butyl carbamate protection) and further functionalized to introduce the piperidin-4-yl substituent at the imidazole nitrogen.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Multicomponent Reaction | 2-Aminoimidazole, aldehyde, isocyanide, ZrCl4 (10 mol%), PEG-400, 75°C, 4h | Formation of 5-aminoimidazole core with regioselectivity |

| 2 | Ester Hydrolysis | LiOH·H2O in H2O/THF/MeOH (1:2:2), RT, 2h | Conversion of ethyl ester to carboxylic acid |

| 3 | Amide Coupling | Carboxylic acid, amine (e.g., piperidine derivative), HATU, DIPEA, DMF, RT, 18h | Introduction of piperidin-4-yl substituent via amide bond |

| 4 | Deprotection | TFA 10% in CH2Cl2 | Removal of protecting groups to yield free acid or amine |

Research Findings and Notes

- The zirconium(IV) chloride-catalyzed MCR method offers a regioselective and efficient route to 5-aminoimidazole derivatives, overcoming limitations of previous protocols that showed poor yields with 1-unsubstituted 2-aminoimidazoles.

- The ester hydrolysis and amide coupling steps are well-established peptide chemistry techniques adapted for imidazole derivatives, enabling the introduction of diverse substituents including piperidin-4-yl groups.

- Crystallographic studies confirm the regioselectivity and intramolecular hydrogen bonding patterns that stabilize the synthesized compounds, ensuring structural integrity and purity.

- The synthetic routes are versatile and allow for the generation of a chemical library of analogs for pharmacological screening.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The amino group in the compound can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine (TEA) or pyridine.

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, amine derivatives, and various substituted imidazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer potential of ethyl 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxylate and its derivatives. For instance, compounds similar to this structure have been evaluated for their ability to inhibit cancer cell proliferation. In one study, derivatives were synthesized and tested against various cancer cell lines, showing promising results with low IC50 values, indicating strong anticancer activity . Such compounds may act through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound also exhibits antimicrobial properties. Research has indicated that imidazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The structure allows for interactions with microbial enzymes or receptors, which can disrupt vital processes in pathogens .

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, ethyl 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxylate has been investigated for its effects on other conditions such as inflammation and neurodegenerative diseases. Its ability to modulate signaling pathways involved in these diseases makes it a candidate for further research in pharmacotherapy .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a systematic evaluation of various derivatives of ethyl 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxylate, researchers synthesized multiple variants and assessed their cytotoxicity against human cancer cell lines. The study reported that several derivatives exhibited significant cytotoxic effects with IC50 values ranging from 10 to 30 µM, demonstrating their potential as anticancer agents compared to standard treatments like doxorubicin .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of imidazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the ethyl 5-amino structure enhanced antibacterial activity, leading to a new class of antimicrobial agents with lower resistance profiles compared to traditional antibiotics .

Summary Table of Applications

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Ethyl 5-Amino-1-(2-(4-Chlorophenyl)-2-Hydroxyethyl)-1H-Pyrazole-4-Carboxylate

Molecular Formula : C₁₅H₁₇ClN₄O₃

Key Features :

- Replaces the piperidinyl group with a 2-(4-chlorophenyl)-2-hydroxyethyl substituent.

- Contains a pyrazole ring instead of imidazole.

- Functional Groups: Chlorophenyl (electron-withdrawing), hydroxyl (hydrogen-bond donor), and ethyl ester .

Implications :

tert-Butyl 5-Amino-1-(1-Cyanocyclopropyl)-1H-Imidazole-4-Carboxylate

Molecular Formula : C₁₃H₁₆N₄O₂

Key Features :

- tert-Butyl ester replaces the ethyl ester, increasing steric bulk and lipophilicity.

- 1-Cyanocyclopropyl substituent at position 1 introduces strain and electron-withdrawing effects .

Implications :

- The tert-butyl group may reduce metabolic hydrolysis rates compared to the ethyl ester, improving pharmacokinetic stability.

- The cyanocyclopropyl group could alter electronic properties of the imidazole ring, affecting binding to enzymatic active sites.

Ethyl 3-(4-Fluorophenyl)-1H-Pyrazole-4-Carboxylate

Molecular Formula : C₁₂H₁₁FN₂O₂

Key Features :

- Fluorophenyl substituent at position 3 and a pyrazole core.

- Lacks the amino group and piperidinyl moiety present in the target compound .

Implications :

- Fluorine’s electronegativity may enhance membrane permeability and metabolic resistance.

Structural and Functional Comparison Table

Research Findings and Implications

- Piperidinyl vs. Cyanocyclopropyl: The piperidinyl group in the target compound offers conformational flexibility and basicity, which may improve solubility in aqueous environments compared to the rigid, electron-deficient cyanocyclopropyl analog .

- Ester Groups : Ethyl esters generally exhibit faster hydrolysis rates than tert-butyl esters, suggesting the target compound may have shorter half-life but improved bioavailability in prodrug designs .

- Biological Activity: Pyrazole derivatives with halogenated aryl groups (e.g., chlorophenyl, fluorophenyl) demonstrate enhanced kinase inhibition profiles, though the absence of an amino group in some analogs reduces selectivity .

Biological Activity

Ethyl 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and receptor interaction properties, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₅N₅O

- Molecular Weight : 209.25 g/mol

- CAS Number : 1803596-20-4

The compound features a piperidine ring, which is known for its role in various pharmacologically active compounds, and an imidazole moiety that contributes to its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing imidazole and piperidine structures. Ethyl 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxylate has shown promising results against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

These values indicate strong antibacterial activity, particularly against Gram-positive bacteria like S. aureus and Gram-negative bacteria such as E. coli .

Antifungal Activity

The compound has also been evaluated for antifungal properties. Although specific MIC values for ethyl 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxylate are not widely reported, related piperidine derivatives have demonstrated effectiveness against various fungal strains, suggesting potential activity in this area as well .

The biological activity of ethyl 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxylate can be attributed to its structural features that facilitate interaction with biological targets:

- Receptor Binding : The imidazole group may interact with various receptors involved in bacterial cell wall synthesis or signal transduction pathways.

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes in bacterial metabolism, leading to cell death.

Case Studies

Several studies have explored the pharmacological potential of piperidine derivatives:

- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of synthesized piperidine derivatives, including those similar to ethyl 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxylate. Results indicated that modifications on the piperidine ring significantly enhanced antibacterial potency .

- Structure-Activity Relationship (SAR) Studies : Research focused on the SAR of imidazole derivatives showed that specific substitutions could enhance receptor selectivity and potency against bacterial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.